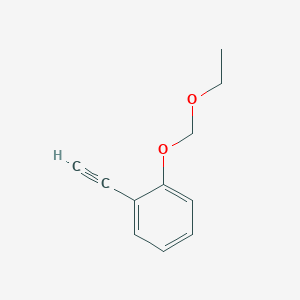

1-(Ethoxymethoxy)-2-ethynylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethoxymethoxy)-2-ethynylbenzene, also known as EEEMB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of benzene and contains both ethynyl and ethoxymethoxy functional groups. EEEMB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Ruthenium-Catalyzed Cyclization

Ruthenium-catalyzed cyclization of 2-alkyl-1-ethynylbenzene derivatives, including 1-(Ethoxymethoxy)-2-ethynylbenzene, produces 1-substituted-1H-indene and 1-indanone products. This reaction is more efficient with substrates bearing electron-rich benzenes, suggesting a mechanism involving a 1,5-hydrogen shift of initial metal-vinylidene intermediate (Odedra, Datta, & Liu, 2007).

Microwave-Assisted Photooxidation

Ethynylbenzene has been used as a photosensitizer in the microwave-assisted photooxidation of sulfoxides, demonstrating higher efficiency compared to conventional photosensitizers. This method leverages the non-thermal effect of microwaves to elongate the lifetime of the T1 state of ethynylbenzene (Matsukawa et al., 2021).

Excited-State Symmetry in Platinum Compounds

Studies on compounds like [Pt((nBu)3P)2(ethynylbenzene)2] have shown interesting photophysical properties, with the excitation involving a mixture of ππ* and metal-to-ligand charge transfer (MLCT). This suggests applications in materials science, particularly in photoluminescent materials (Emmert et al., 2003).

Thermal Conversion of Hydrocarbons

The pyrolysis of ethynylbenzene has been extensively studied, revealing complex reaction pathways involving H atoms and phenylvinyl radicals, leading to a variety of reaction products including 1- and 2-phenylnaphthalene, styrene, and more stable aromatics. This research provides insights into the thermal stability and reactivity of ethynylbenzene derivatives (Hofmann et al., 1995).

Synthesis of Aryl and Heterocyclic Acetylenes

Ethynylbenzene derivatives have been synthesized from corresponding iodo-derivatives using copper acetylides, indicating their utility in organic synthesis and the preparation of complex organic molecules (Atkinson et al., 1967).

properties

IUPAC Name |

1-(ethoxymethoxy)-2-ethynylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-10-7-5-6-8-11(10)13-9-12-4-2/h1,5-8H,4,9H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEDWNOCIREMIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCOC1=CC=CC=C1C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2373182.png)

![2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2373184.png)

![6-Ethyl-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2373188.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide](/img/structure/B2373193.png)

![2-Methylpropyl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2373197.png)

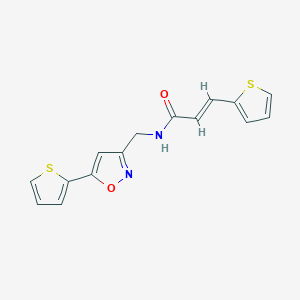

![N-({[2,2'-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B2373198.png)

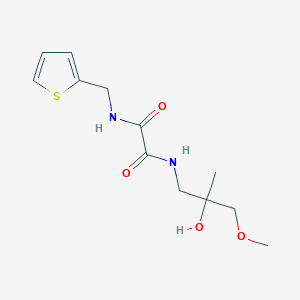

![N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2373200.png)